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Compound of Interest

Compound Name:
3-(2-

Methoxyphenyl)propiophenone

Cat. No.: B1338761 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized

compounds. Methoxyphenylpropiophenone, a common structural motif in various biologically

active molecules, exists as three distinct positional isomers: 2-methoxyphenylpropiophenone

(ortho), 3-methoxyphenylpropiophenone (meta), and 4-methoxyphenylpropiophenone (para).

While sharing the same molecular formula (C₁₀H₁₂O₂) and mass, their distinct substitution

patterns give rise to unique spectroscopic fingerprints. This guide provides a comparative

analysis of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed

protocols.

Chemical Structures of
Methoxyphenylpropiophenone Isomers
The key structural difference lies in the position of the methoxy (-OCH₃) group on the phenyl

ring relative to the propiophenone side chain.
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Figure 1: Chemical structures of the ortho, meta, and para isomers of
methoxyphenylpropiophenone.

Spectroscopic Data Comparison
The following sections summarize the key distinguishing features observed in the NMR, IR, and

MS spectra of the three isomers.

¹H NMR Spectroscopy
Proton NMR spectroscopy is highly effective for differentiating these isomers based on the

chemical shifts and coupling patterns of the aromatic protons. The propiophenone side chain

protons (a quartet for -CH₂- and a triplet for -CH₃) and the methoxy protons (a singlet) appear

in similar regions for all isomers, but the aromatic region is diagnostic.
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Isomer

Aromatic

Protons (δ,

ppm)

-OCH₃ (δ, ppm) -CH₂- (δ, ppm) -CH₃ (δ, ppm)

2-Methoxy

~6.95-7.75

(complex

multiplet)

~3.91 ~3.00 (q) ~1.20 (t)

3-Methoxy

7.10 (dd), 7.37

(t), 7.50 (t), 7.54

(d)[1]

3.86 (s)[1] 3.00 (q)[1] 1.23 (t)[1]

4-Methoxy
~6.90 (d, 2H),

~7.95 (d, 2H)
~3.85 (s) ~2.95 (q) ~1.20 (t)

2-Methoxyphenylpropiophenone (ortho): The spectrum shows a complex multiplet for the

four aromatic protons due to the close proximity of the two different substituents, leading to

more complex splitting patterns.

3-Methoxyphenylpropiophenone (meta): The aromatic region displays four distinct signals: a

doublet of doublets, two triplets, and a doublet, which is characteristic of a 1,3-disubstituted

pattern for this specific compound.[1]

4-Methoxyphenylpropiophenone (para): The spectrum is the most simplified due to

symmetry. It shows two doublets in the aromatic region, each integrating to two protons,

characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy
Carbon NMR provides complementary information, with the chemical shifts of the aromatic

carbons being particularly sensitive to the substituent positions.
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Isomer
C=O (δ,

ppm)

Aromatic

Carbons (δ,

ppm)

-OCH₃ (δ,

ppm)

-CH₂- (δ,

ppm)

-CH₃ (δ,

ppm)

2-Methoxy ~199.8

~111.6,

120.5, 128.3,

130.3, 133.6,

158.9

~55.4 ~35.0 ~8.5

3-Methoxy ~199.0

~112.5,

119.5, 121.0,

129.5, 138.0,

159.8

~55.3 ~31.5 ~8.6

4-Methoxy ~198.5

~113.7 (2C),

130.5 (2C),

130.0, 163.5

~55.4 ~31.0 ~8.7

Note: Data for 2- and 3- isomers are estimated based on typical substituent effects and data for

analogous compounds. Data for 4-isomer is from spectral databases.[2]

The chemical shift of the carbonyl carbon (C=O) and the aromatic carbons, especially the ipso-

carbons (the carbon attached to the substituent), vary predictably with the position of the

electron-donating methoxy group.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid tool for distinguishing positional isomers, primarily by examining the

"fingerprint region" (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations are highly

characteristic of the benzene ring substitution pattern.
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Isomer
C=O Stretch

(cm⁻¹)

Aromatic C=C

Stretch (cm⁻¹)

C-O-C Stretch

(cm⁻¹)

C-H Out-of-

Plane Bending

(cm⁻¹)

2-Methoxy ~1680 ~1600, 1485
~1245 (asym),

~1020 (sym)
~755 (strong)

3-Methoxy ~1685 ~1600, 1480
~1250 (asym),

~1030 (sym)

~880, ~780,

~680 (multiple

bands)

4-Methoxy ~1675 ~1600, 1510
~1255 (asym),

~1025 (sym)
~830 (strong)

Ortho Isomer: A strong band around 755 cm⁻¹ indicates 1,2-disubstitution.

Meta Isomer: Multiple bands appear in the region of 680-880 cm⁻¹, characteristic of 1,3-

disubstitution.

Para Isomer: A strong, characteristic band around 830 cm⁻¹ is indicative of 1,4-disubstitution.

[3][4]

The carbonyl (C=O) stretching frequency is also subtly affected, often being lowest for the para

isomer due to resonance effects.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will produce a molecular ion (M⁺˙) at an m/z of

164 for all three isomers. Differentiation relies on the analysis of fragmentation patterns. The

primary fragmentation is the α-cleavage of the ethyl group, yielding a stable methoxybenzoyl

cation.
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Isomer
Molecular Ion (M⁺˙,

m/z)
Base Peak (m/z)

Key Fragment Ions

(m/z)

2-Methoxy 164 135 107, 92, 77

3-Methoxy 164 135 107, 77[5]

4-Methoxy 164 135 107, 92, 77[6]

Primary Fragmentation: All isomers readily lose an ethyl radical (•CH₂CH₃, 29 Da) to form

the corresponding methoxybenzoyl cation at m/z 135, which is the base peak for all three.[5]

[6]

[C₁₀H₁₂O₂]⁺˙ → [CH₃OC₆H₄CO]⁺ + •CH₂CH₃

Secondary Fragmentation: The methoxybenzoyl cation (m/z 135) can then lose carbon

monoxide (CO, 28 Da) to form a methoxyphenyl cation at m/z 107.

[CH₃OC₆H₄CO]⁺ → [CH₃OC₆H₄]⁺ + CO

Ortho Effect: The 2-methoxy isomer may exhibit a minor, unique fragmentation pathway

known as the "ortho effect," where the proximity of the two substituents can lead to the loss

of a methyl radical (•CH₃) from the methoxy group followed by rearrangement, or even the

loss of formaldehyde (CH₂O). This can result in different relative intensities of fragment ions

compared to the meta and para isomers.

Experimental Workflow and Protocols
The unambiguous differentiation of methoxyphenylpropiophenone isomers involves a

systematic spectroscopic analysis.
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Figure 2: General workflow for the spectroscopic differentiation of isomers.

General Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters

include a proton-decoupled pulse sequence, a 45-degree pulse angle, a relaxation delay

of 2-5 seconds, and accumulation of several hundred to a few thousand scans for

adequate signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of

the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt

plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the

sample with dry KBr powder and pressing it into a transparent disk.

Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of

4000-400 cm⁻¹. A background spectrum of the clean salt plates or a pure KBr pellet should

be recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.

Mass Spectrometry (MS):

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for

separating any potential impurities and obtaining clean mass spectra.

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature

program would be: hold at 50°C for 2 minutes, then ramp at 10-20°C/min to 250°C and

hold for 5 minutes. The injector temperature is typically set to 250°C.

MS Conditions: Use electron ionization (EI) at a standard energy of 70 eV. The mass

analyzer can be scanned over a range of m/z 40-400. The ion source and transfer line

temperatures are typically maintained around 230°C and 280°C, respectively.

Conclusion
The spectroscopic differentiation of 2-, 3-, and 4-methoxyphenylpropiophenone is readily

achievable through a combined analytical approach. ¹H NMR spectroscopy offers the most

definitive and direct method, providing unambiguous identification through the distinct splitting

patterns of the aromatic protons. IR spectroscopy serves as a rapid and effective technique,

with the out-of-plane C-H bending bands in the fingerprint region being highly diagnostic of the

substitution pattern. While mass spectrometry yields an identical molecular ion for all three

isomers, subtle differences in fragmentation ion intensities, potentially arising from an "ortho

effect," can provide supplementary information. For unequivocal structure elucidation in

research and quality control environments, a combination of these spectroscopic methods is

recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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